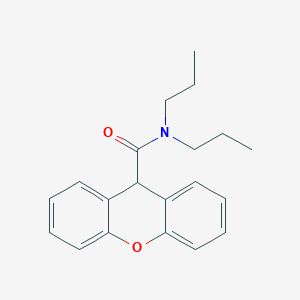![molecular formula C18H22N2O5 B5666360 8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives involves complex organic synthesis techniques, including cyclization and functional group transformations. For instance, compounds derived from 7,8-benzo-1,3-diazaspiro[4.5]decane, bearing a 4-aryl-1-piperazinylbutyl group, have been synthesized aiming at potential anxiolytic activity. These synthesis efforts highlight the versatility of diazaspiro[4.5]decane scaffolds in generating compounds with potential therapeutic uses (Kossakowski, Turło, Zawadowski, & Kleps, 1998).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions that diazaspiro[4.5]decane derivatives might have with biological targets. Studies on similar compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, provide insights into the importance of stereochemistry and substituent effects on biological activity. These analyses often employ techniques like NMR, mass spectroscopy, and X-ray crystallography to elucidate the structure (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[4.5]decane derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the reactivity of certain spiro compounds in the Castagnoli-Cushman reaction with imines demonstrates the influence of peripheral substituents on enhancing reactivity. This enhanced reactivity is important for the synthesis of novel compounds with potential pharmacological properties (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis of compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol provides insights into how molecular arrangements affect physical properties. Such analyses are critical for the development of pharmaceutical formulations (Collins, Fallon, & McGeary, 1994).
Chemical Properties Analysis
The chemical properties of diazaspiro[4.5]decane derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their pharmacological activity. Studies focusing on the synthesis and evaluation of these compounds as potential dopamine agonists, for example, underscore the importance of understanding their chemical behavior in biological systems (Brubaker & Colley, 1986).
Propiedades
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-19-16(21)9-13(17(22)23)18(19)4-6-20(7-5-18)10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHOCZOLGUOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)
![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)

![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)

![4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)
![2-ethyl-N-[1-(phenylsulfonyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5666318.png)


![4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5666361.png)
![(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666374.png)
![3-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5666382.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5666389.png)